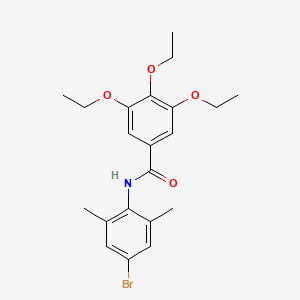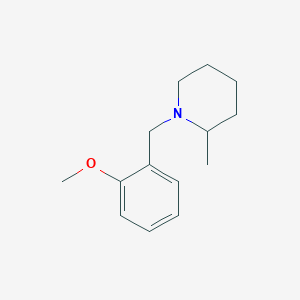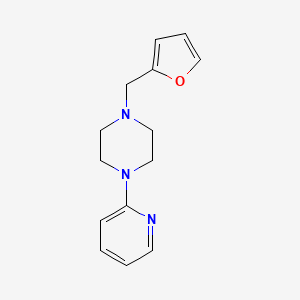
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-triethoxybenzamide, commonly known as BDDE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDDE belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain enzymes and receptors.
Wirkmechanismus
The mechanism of action of BDDE is not fully understood, but it is believed to involve the modulation of enzyme and receptor activity. BDDE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects. BDDE has also been shown to modulate the activity of the histamine H3 receptor, which is involved in the regulation of histamine release and neurotransmitter activity.
Biochemical and Physiological Effects:
BDDE has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BDDE has also been shown to possess anti-cancer and anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, BDDE has been shown to improve cognitive function in animal models, possibly through its ability to modulate acetylcholinesterase activity.
Vorteile Und Einschränkungen Für Laborexperimente
BDDE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BDDE is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of BDDE is its potential toxicity, which can make it difficult to work with at high concentrations. Additionally, the mechanism of action of BDDE is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on BDDE. One area of interest is the development of BDDE-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another area of interest is the elucidation of the mechanism of action of BDDE, which could lead to a better understanding of its therapeutic potential. Additionally, further studies are needed to investigate the potential toxicity of BDDE and its effects on various physiological systems.
Synthesemethoden
The synthesis of BDDE involves a multi-step process that starts with the reaction of 4-bromo-2,6-dimethylphenol with ethyl 3,4,5-triethoxybenzoate in the presence of a base catalyst. The resulting intermediate is then subjected to a coupling reaction with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to yield the final product, BDDE. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BDDE has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. BDDE has also been investigated for its role in modulating the activity of certain enzymes and receptors, such as the histamine H3 receptor and the acetylcholinesterase enzyme. BDDE has been demonstrated to be a potent inhibitor of these targets, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO4/c1-6-25-17-11-15(12-18(26-7-2)20(17)27-8-3)21(24)23-19-13(4)9-16(22)10-14(19)5/h9-12H,6-8H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCYSQFXKRKSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)

![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4972073.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4972079.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)
![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)


![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)